molecular formula C10H11NO B021625 4,7-Dimethylisoindolin-1-one CAS No. 110568-66-6

4,7-Dimethylisoindolin-1-one

Cat. No.: B021625
CAS No.: 110568-66-6
M. Wt: 161.2 g/mol
InChI Key: GDOZTHQBMVYIOV-UHFFFAOYSA-N
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Description

4,7-Dimethylisoindolin-1-one is a heterocyclic organic compound with a molecular formula of C11H11NO. It is a derivative of isoindoline and is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Selective C-C Coupling Synthesis

A novel method for synthesizing dimethylisoindolin-1-ones involves the selective C-C coupling of an unreactive tertiary sp3 C-H bond from 2-halo-N-isopropyl-N-alkylbenzamide substrates using KO(t)Bu. This process exhibits remarkable selectivity towards tertiary sp3 C-H bonds over primary or secondary ones, and it can achieve biaryl C-C coupling alongside alkyl-aryl C-C coupling in a single step. The mechanism is proposed to proceed via a radical pathway, where a tertiary alkyl radical attacks the benzamide ring, leading to the formation of the isoindolinone ring (B. S. Bhakuni et al., 2014).

Antifungal and Antiproliferative Applications

Compounds derived from dimethylisoindolin-1-one, such as 3-[{(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene}amino]-2-phenylquinazolin-4(3H)-ones, exhibit significant antifungal properties against human pathogenic fungi. Theoretical calculations suggest potential applications as nonlinear optical (NLO) materials due to their high first-order hyperpolarizability. Additionally, these compounds show promising molecular stability and reactivity, highlighting their potential in medicinal chemistry (A. Chaudhary et al., 2022).

Fluorescent Probes for Biological Imaging

A ratiometric emission fluorescent probe based on dimethylisoindolin-1-one derivatives demonstrates high quantum yield and specificity for imaging cellular pH in extreme acidity conditions. Such probes offer advantages for biological research, including high selectivity for H+ ions, excellent photostability, reversibility, and the ability to monitor pH fluctuations in live cells without interference from cellular autofluorescence (Weifen Niu et al., 2015).

Synthesis of Isoindolin-1-one Derivatives

A three-component cascade cyclization process enables the synthesis of 2,3-diarylisoindolin-1-one by using 2-formylbenzonitrile, arenes, and diaryliodonium salts. This copper-catalyzed reaction facilitates tandem C-N/C-C bond formation, producing isoindolin-1-one derivatives efficiently, showcasing the compound's versatility in synthetic organic chemistry (Li Liu et al., 2017).

Safety and Hazards

One of the “root causes” of workplace injuries, illnesses, and incidents is the failure to identify or recognize hazards that are present, or that could have been anticipated . A hazard can be anything that can cause harm or damage to people, property, or the environment .

Future Directions

Directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . In the context of cancer immunotherapy, fully understanding how anti-CTLA4 and anti–PD-1 checkpoint blockade therapies work will be critical for effectively combining them with other immunotherapeutic, chemotherapeutic, and targeted approaches .

Mechanism of Action

Target of Action

The primary target of 4,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .

Biochemical Pathways

The interaction of this compound with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, this compound can potentially disrupt the normal cell cycle, which is a valuable therapeutic strategy in cancer treatment .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . DFT studies showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules .

Result of Action

The result of the action of this compound is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the normal cell cycle, leading to the death of cancer cells . The compound has shown superior qualities to known CDK7 inhibitors .

Properties

IUPAC Name

4,7-dimethyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOZTHQBMVYIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNC(=O)C2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554128
Record name 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110568-66-6
Record name 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110568-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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